An In-Depth Technical Guide to 9,10-Anthracenedione, 1-amino-4-(phenylamino)-
An In-Depth Technical Guide to 9,10-Anthracenedione, 1-amino-4-(phenylamino)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically significant anticancer agents, such as Doxorubicin and Mitoxantrone.[1] The strategic functionalization of this planar system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 9,10-Anthracenedione, 1-amino-4-(phenylamino)- (also known as 1-amino-4-anilinoanthraquinone), a compound with emerging interest in drug discovery due to its structural similarity to known bioactive molecules. While historically utilized as a disperse dye (Disperse Blue 19, Solvent Blue 68), its potential as a modulator of biological pathways warrants a deeper investigation.[1][2] This document provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and explores its potential in the realm of drug development.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its development as a therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 314.34 g/mol | [2] |
| CAS Number | 4395-65-7 | [2] |
| Appearance | Bright blue, fine microcrystalline powder | [1] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 558.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in acetone, ethanol, benzene, and cellosolve; slightly soluble in carbon tetrachloride.[2] Practically insoluble in water. | [2] |
| LogP | 4.442 | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of 9,10-Anthracenedione, 1-amino-4-(phenylamino)- is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation. This reaction facilitates the formation of a C-N bond between an aryl halide and an amine.
Synthetic Pathway: The Ullmann Condensation
The logical and field-proven approach involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The bromine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent carbonyl group.
Caption: Ullmann condensation for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
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Rationale: This protocol is designed for laboratory-scale synthesis, employing common reagents and equipment. The use of a high-boiling solvent facilitates the necessary reaction temperature for the Ullmann condensation. A base is required to neutralize the hydrobromic acid formed during the reaction.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 1-amino-4-bromoanthraquinone (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents).
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Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent to achieve a reactant concentration of approximately 0.5 M.
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Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere, preventing oxidation of the reactants and catalyst.
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Heating: Heat the reaction mixture to 180 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
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Work-up: After completion (typically 4-6 hours), cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water with stirring.
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Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual NMP and inorganic salts.
Purification Protocol: Recrystallization
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Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
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Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or a single solvent such as ethanol or acetone is a suitable choice for recrystallization.[2]
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Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethanol.
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Decoloration (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization: Spectroscopic Fingerprinting
Predicted ¹H and ¹³C NMR Spectral Data
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Rationale: The predicted chemical shifts are based on the established electronic effects of the substituents on the anthraquinone and phenyl rings. The amino and phenylamino groups are electron-donating, leading to upfield shifts of the protons and carbons on the substituted anthraquinone ring.
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (unsubstituted anthraquinone ring) | 8.2 - 8.4 | m |
| Aromatic Protons (substituted anthraquinone ring) | 7.0 - 7.8 | m |
| Phenyl Protons | 7.2 - 7.6 | m |
| NH₂ | ~5.0 | br s |
| NH | ~9.5 | s |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 185 |
| Aromatic Carbons | 110 - 150 |
FT-IR Spectroscopy (Predicted)
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Rationale: The infrared spectrum will exhibit characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400 - 3250 | Stretching vibrations (likely two bands for the primary amine) |
| C=O (quinone) | 1680 - 1640 | Stretching vibration |
| C=C (aromatic) | 1600 - 1450 | Stretching vibrations |
| C-N | 1335 - 1250 | Stretching vibration |
Mass Spectrometry (Predicted)
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Rationale: Mass spectrometry will provide the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.
| Ion | m/z | Description |
| [M]⁺ | 314 | Molecular Ion |
| [M-C₆H₅NH]⁺ | 222 | Loss of the phenylamino group |
| [M-NH₂]⁺ | 298 | Loss of the amino group |
Pharmacological Potential and Mechanism of Action
While direct pharmacological studies on 9,10-Anthracenedione, 1-amino-4-(phenylamino)- are limited, the extensive research on related anthraquinone derivatives provides a strong basis for predicting its potential biological activities.
Caption: Potential mechanisms of action and therapeutic applications.
Anticancer Activity
The planar aromatic system of the anthraquinone scaffold is well-suited for intercalation into DNA, disrupting DNA replication and transcription, a key mechanism of action for many anthracycline antibiotics.[1] Furthermore, anthraquinones are known to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. The quinone moiety can also undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptosis in cancer cells. Studies on the related 1,4-anthraquinone have demonstrated its ability to inhibit macromolecule synthesis, induce DNA fragmentation, and arrest the cell cycle, highlighting the potential of this class of compounds.[4]
Inhibition of Osteoclastogenesis
A significant finding for a closely related compound, 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium, demonstrated its ability to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation.[2] This suggests that 9,10-Anthracenedione, 1-amino-4-(phenylamino)- could be a valuable lead structure for the development of novel therapeutics for bone resorption disorders such as osteoporosis. The mechanism is believed to involve the inhibition of NFATc1 expression, a key transcription factor in osteoclast differentiation.[2]
Conclusion and Future Directions
9,10-Anthracenedione, 1-amino-4-(phenylamino)- represents a molecule at the intersection of materials science and medicinal chemistry. While its historical application has been in the dye industry, its structural features strongly suggest a potential for biological activity that is yet to be fully explored. The synthetic accessibility via the Ullmann condensation, coupled with the promising anticancer and anti-osteoclastogenic activities of related compounds, makes it an attractive scaffold for further investigation.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro and in vivo evaluation of its pharmacological properties, including its anticancer and anti-inflammatory potential, is warranted. Elucidation of its precise mechanism(s) of action will be crucial for its potential development as a novel therapeutic agent.
References
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Perchellet, E. M., Magill, M. J., Huang, X., Dalke, D. M., Hua, D. H., & Perchellet, J. P. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339–352. [Link]
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Malik, A., & Singh, J. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(38), 23486-23508. [Link]
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World dye variety. (2012, March 22). Disperse Blue 19. [Link]
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Chen, Y. F., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 354-363. [Link]
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World dye variety. (2012, October 23). Solvent Blue 68. [Link]
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Chemsrc. (2023, August 24). 1-amino-4-(phenylamino)anthraquinone. [Link]
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Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic letters, 9(7), 1271–1274. [Link]
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